Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl ester group at the 2nd position of the pyrrolo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired methyl ester . The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and specificity . The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Uniqueness
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVSMPDCALHZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670611 | |
Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140512-58-8 | |
Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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